1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride
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Overview
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and purification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substituent, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and subsequent stimulation of the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and binding affinity to molecular targets.
Properties
CAS No. |
2749302-50-7 |
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Molecular Formula |
C14H19ClFNO |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c1-2-13(16-9-3-4-10-16)14(17)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10H2,1H3;1H |
InChI Key |
FBMDWCMFDIKJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Origin of Product |
United States |
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